CP-316819

Glycogen phosphorylase inhibition Isoform selectivity Enzyme kinetics

CP-316819 is a benchmark glycogen phosphorylase inhibitor with a uniquely glucose-sensitive inhibitory profile—unlike earlier indole-site compounds, its potency is allosterically modulated by endogenous glucose levels. This enables context-dependent glycogen sparing: accumulation under normoglycemia, yet permissive utilization during hypoglycemic stress. With nanomolar potency on both human liver (huLGPa, IC50 34 nM) and skeletal muscle (huSMGPa, IC50 17 nM) isoforms, it lowers plasma glucose ~40% in ob/ob mice at 50 mg/kg and achieves 100× liver exposure over in vitro IC50. Its demonstrated neuroprotective capacity—preserving neuronal viability and brain electrical currents in insulin-induced hypoglycemia—makes it indispensable for metabolic and neuroscience research. Procure CP-316819 as a validated positive control for antihyperglycemic screening or as a CNS-penetrant tool for glycogen homeostasis studies.

Molecular Formula C21H22ClN3O4
Molecular Weight 415.9 g/mol
CAS No. 865877-58-3
Cat. No. B7826027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-316819
CAS865877-58-3
Molecular FormulaC21H22ClN3O4
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC
InChIInChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
InChIKeyWEQLRDLTRCEUHG-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-316819 (GPi 819) for Metabolic & Neuroprotection Research: Glycogen Phosphorylase Inhibitor CAS 865877-58-3


CP-316819 (GPi 819) is a potent, small-molecule inhibitor of glycogen phosphorylase (GPase), an enzyme central to glycogenolysis. The compound exhibits nanomolar inhibitory potency against both the human liver (huLGPa) and skeletal muscle (huSMGPa) isoforms . As a structural analog in the indole-2-carboxamide series, CP-316819 was developed as a more efficacious derivative of the earlier GPase inhibitor CP-91149, with modifications enhancing its inhibitory profile [1]. Its primary utility in scientific research spans two distinct domains: as an antihyperglycemic agent in metabolic disease models and as a neuroprotective agent that preserves brain glycogen homeostasis during metabolic stress .

Why CP-316819 Cannot Be Substituted by General GPase Inhibitors for Specialized Metabolic Research


Generic substitution with other glycogen phosphorylase inhibitors is not scientifically valid due to CP-316819's distinct isoform selectivity profile and its unique, glucose-concentration-dependent modulation of glycogen metabolism. While many GPase inhibitors display activity, their relative potencies against the liver (huLGPa) and skeletal muscle (huSMGPa) isoforms vary significantly [1]. Crucially, the inhibitory potency of CP-316819 is modulated by the presence of glucose and other endogenous allosteric regulators, a behavior that differentiates it from other indole-site inhibitors [2]. Furthermore, CP-316819 exhibits a pronounced effect on brain glycogen homeostasis, a property not universally shared among GPase inhibitors and critical for neuroprotection studies [3]. These compound-specific pharmacological nuances preclude simple interchangeability and require explicit verification of the intended biological readout.

Quantitative Differentiation: CP-316819 vs. CP-91149 and Other GPase Inhibitors in Key Assays


Enhanced Inhibitory Potency on Human Liver GPase Compared to Predecessor CP-91149

CP-316819 is a direct structural analog of CP-91149 but demonstrates superior inhibitory potency against human liver glycogen phosphorylase a (huLGPa). While CP-91149 exhibits an IC50 of 130 nM against glycogen phosphorylase in the presence of glucose, CP-316819 achieves a significantly lower IC50 of 34 nM against huLGPa under comparable conditions . This nearly 4-fold increase in potency is a critical differentiator. The enhanced activity is attributed to optimized interactions within the indole-binding regulatory pocket of the enzyme [1].

Glycogen phosphorylase inhibition Isoform selectivity Enzyme kinetics

Distinct Glucose-Dependent Modulation of Glycogen Metabolism Compared to CP-91149

The inhibitory activity of CP-316819 is uniquely sensitive to the ambient glucose concentration. Under normoglycemic conditions, it causes glycogen accumulation; however, under low glucose conditions, it permits glycogen utilization to proceed . This contrasts with CP-91149, which exhibits a 5- to 10-fold reduction in potency in the absence of glucose compared to its activity in glucose's presence . This differential glucose-dependence suggests CP-316819 acts as a more nuanced modulator of GPase, making it a superior tool for investigating the interplay between cellular energy status and glycogen metabolism.

Allosteric regulation Glucose sensing Metabolic switch

In Vivo Antihyperglycemic Efficacy in Diabetic ob/ob Mouse Model

CP-316819 demonstrates robust in vivo efficacy as an antihyperglycemic agent. Oral administration of 50 mg/kg to diabetic ob/ob mice resulted in a significant reduction of plasma glucose concentration by 40% [1]. Furthermore, the measured drug concentration in the liver was approximately 100-fold higher than its in vitro IC50 value against huLGPa, confirming significant target engagement in the primary organ of glucose production [1]. This level of in vivo validation is not available for many other research-grade GPase inhibitors.

Type 2 diabetes model In vivo pharmacology Glucose lowering

Preservation of Neuronal Function During Hypoglycemic Challenge in Rat Models

CP-316819 provides direct neuroprotective effects in vivo that are not documented for all GPase inhibitors. In a rat model of insulin-induced hypoglycemia, treatment with CP-316819 prolonged neuronal function and decreased neurodegeneration [1]. This is consistent with its ability to prevent neuronal cell death and maintain brain electrical currents under low glucose conditions in vitro [2]. By preserving the brain's endogenous glycogen reserve, CP-316819 acts as a metabolic buffer against neuroglucopenia, a feature that distinguishes it as a neuroprotective research tool.

Neuroprotection Hypoglycemia Brain energy metabolism

Dose-Dependent Modulation of Hypothalamic Glycogen Content and Metabolic Neuron Activity

Intracerebroventricular (icv) infusion of CP-316819 in male rats produced a dose-dependent amplification of basal glycogen content in the ventromedial hypothalamic nucleus (VMN), a critical brain region for metabolic regulation [1]. This intervention also prevented hypoglycemia-induced diminution of tissue glucose and modulated the activity of key metabolic sensory neurons, as measured by changes in AMPK activity and neurotransmitter expression [1]. This level of detailed, dose-dependent neuropharmacological characterization in a specific brain nucleus is a unique point of differentiation.

Central nervous system Hypothalamus Metabolic sensing

Optimal Research Applications for CP-316819: From Metabolic Disease Modeling to Neuroprotection


Type 2 Diabetes & Glucose Metabolism Research

As a validated in vivo antihyperglycemic agent that lowers plasma glucose by 40% in diabetic ob/ob mice at 50 mg/kg, CP-316819 serves as a critical positive control compound for validating new GPase inhibitors or other glucose-lowering therapeutics [1]. Its high liver exposure (100x the in vitro IC50) makes it an ideal tool for investigating the hepatic component of glucose homeostasis [1].

Neuroprotection in Hypoglycemia & Ischemia Models

CP-316819 is uniquely suited for neuroscience research where preserving neuronal viability during metabolic stress is essential. Its ability to decrease neurodegeneration and maintain brain electrical currents in rodent models of insulin-induced hypoglycemia directly supports its use in studies of stroke, traumatic brain injury, and diabetes-associated cognitive impairment [2].

Central Nervous System Glycogen & Metabolic Sensing Studies

The compound is a premier research tool for investigating the role of brain glycogen in central metabolic regulation. Detailed studies demonstrate that CP-316819 produces dose-dependent changes in hypothalamic glycogen content and modulates the activity of distinct metabolic sensory neuron populations, enabling precise dissection of central glucose-sensing mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-316819

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.